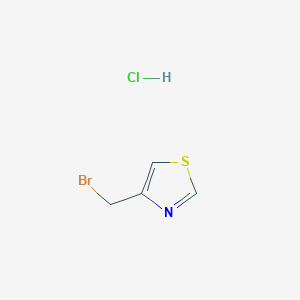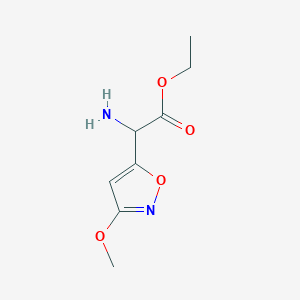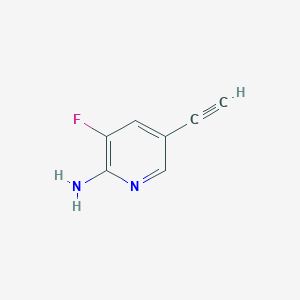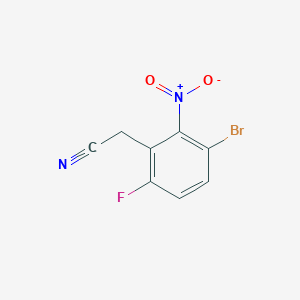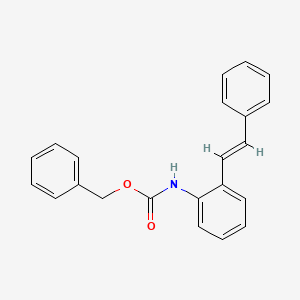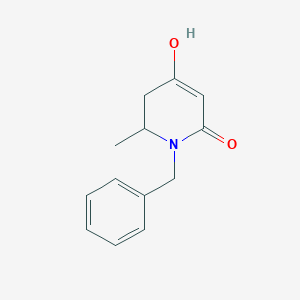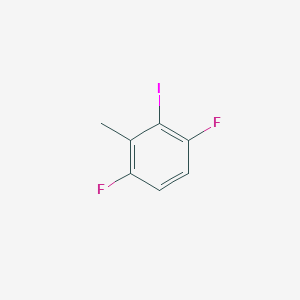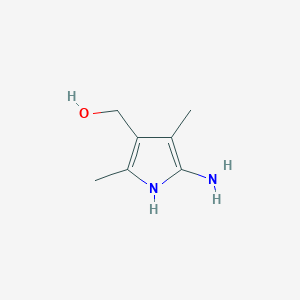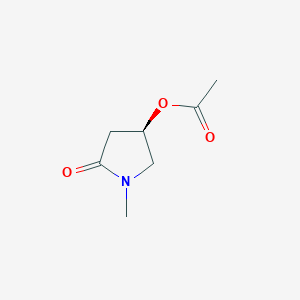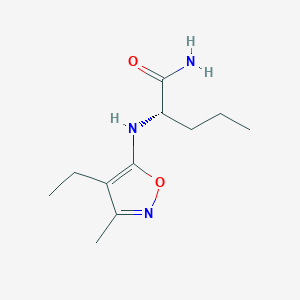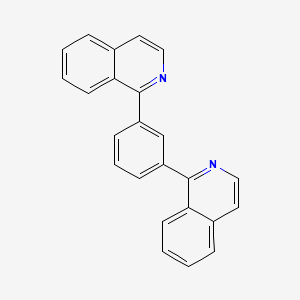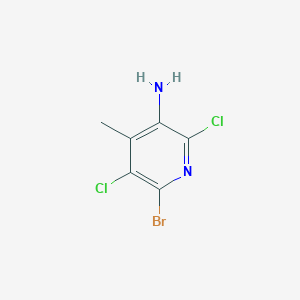![molecular formula C20H17NO3 B12860469 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure, which includes an amino group, a benzyloxy group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to form the amino group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the biphenyl derivative. The carboxylic acid group is often introduced via oxidation of a methyl group attached to the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a key step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are used to introduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Benzyloxy halides (e.g., benzyloxy chloride) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions include various substituted biphenyl derivatives, depending on the specific functional groups introduced or modified during the reactions.
科学的研究の応用
Chemistry
In chemistry, 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stable biphenyl core and reactive functional groups.
作用機序
The mechanism by which 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
類似化合物との比較
Similar Compounds
4-Amino-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-Amino-4,4’-biphenyldicarboxylic acid: Contains an additional carboxylic acid group, which can influence its acidity and binding properties.
4-Benzyloxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the amino group, affecting its potential for forming hydrogen bonds and ionic interactions.
Uniqueness
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.
特性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-amino-5-(2-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13,21H2,(H,22,23) |
InChIキー |
PHGHZTUOFSCHRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


